molecular formula C11H14N4O3 B5818660 N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide

N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide

Cat. No.: B5818660
M. Wt: 250.25 g/mol
InChI Key: MNXYTCXDWAWWGH-UHFFFAOYSA-N
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Description

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide is a chemical compound with the molecular formula C11H14N4O3 It is known for its unique structure, which includes a morpholine ring and a pyridine ring connected through a carboximidamide group

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10(9-2-1-3-13-8-9)14-18-11(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYTCXDWAWWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide typically involves the reaction of morpholine with pyridine-3-carboximidamide in the presence of a coupling agent. One common method includes the use of carbodiimide-based coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The morpholine ring and pyridine ring play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide
  • N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-4-carboximidamide

Uniqueness

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in medicinal chemistry and material science .

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